8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
Overview
Description
8-[(2,6-Dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a piperidine ring, a hydroxy group, and a phenyl group attached to the chromen-2-one core
Preparation Methods
The synthesis of 8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 2,6-dimethylpiperidine and a suitable leaving group on the chromen-2-one core.
Hydroxylation and phenylation: The hydroxy group and phenyl group can be introduced through selective hydroxylation and phenylation reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
8-[(2,6-Dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the chromen-2-one core to a dihydro derivative.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Addition: The compound can participate in addition reactions, such as Michael addition, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(2,6-Dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
8-[(2,6-Dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
Chromen-2-one derivatives: These compounds share the chromen-2-one core but differ in the substituents attached to the core.
Piperidine-containing compounds: These compounds contain the piperidine ring but may have different functional groups attached.
Phenyl-substituted compounds: These compounds have a phenyl group attached to different cores, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-7-6-8-16(2)24(15)14-20-21(25)12-11-18-19(13-22(26)27-23(18)20)17-9-4-3-5-10-17/h3-5,9-13,15-16,25H,6-8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMXGGUMSXGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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